molecular formula C19H36O4 B564828 Hemoglobin J Sardegna CAS No. 100205-23-0

Hemoglobin J Sardegna

Cat. No.: B564828
CAS No.: 100205-23-0
M. Wt: 328.493
InChI Key: KVYUBFKSKZWZSV-JTHGQSKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hemoglobin J Sardegna is a human hemoglobin variant characterized by a point mutation in the alpha-2 globin gene, resulting in a histidine to aspartic acid substitution at position 50 of the alpha-globin chain (a50(CE8)His->Asp) . This variant is particularly prevalent in the population of Sardinia and is generally considered a clinically silent or "innocent" variant in heterozygotes, with no associated hematological abnormalities . This product provides a highly purified preparation of the this compound protein for investigative use. Its primary research value lies in its altered functional properties and its role as a tool for studying structure-function relationships in hemoglobin. Functional analyses reveal that the adult form of Hb J Sardegna exhibits an oxygen affinity higher than that of normal adult hemoglobin (HbA), but this difference is pronounced only in the presence of the allosteric effector 2,3-diphosphoglycerate (2,3-DPG) . Studies on the fetal form (Hb F J-Sardegna) show a significant decrease in the overall enthalpy change of oxygenation, with a clearly higher oxygen affinity than normal fetal hemoglobin at 37°C . These properties underscore the critical role of the a50 residue at the α1-β1 interface in modulating the thermodynamics of oxygen binding and allosteric regulation . Hb J Sardegna is also notable for being a documented case of post-translational deamidation, where the initial DNA-level mutation (CAC->AAC) introduces an asparagine residue, which is subsequently deamidated to aspartic acid in the final protein product . From a practical diagnostic standpoint, the co-inheritance of Hb J Sardegna with beta-thalassemia can lead to falsely reduced Hb A2 levels on routine chromatography, a key factor in thalassemia screening programs in regions where this variant is found . This product is intended for research applications only, including the study of hemoglobin genetics, protein structure and stability, oxygen transport thermodynamics, and the development of analytical methods for hemoglobinopathy detection. It is supplied For Research Use Only. Not for use in diagnostic procedures.

Properties

CAS No.

100205-23-0

Molecular Formula

C19H36O4

Molecular Weight

328.493

IUPAC Name

[(2R)-2,3-dihydroxypropyl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7-/t18-/m1/s1

InChI Key

KVYUBFKSKZWZSV-JTHGQSKGSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O

Synonyms

Hemoglobin J Sardegna

Origin of Product

United States

Scientific Research Applications

Table 1: Functional Properties of Hemoglobin J Sardegna

Type of HemoglobinOxygen Affinity Characteristics
Adult Hb J SardegnaHigher affinity in presence of 2,3-DPG
Fetal Hb J SardegnaSimilar affinity to normal fetal hemoglobin at low temperatures
Temperature EffectDifferences noted at 37 degrees Celsius

Clinical Implications

The presence of this compound has been linked to various hematological conditions, particularly in individuals with coexisting beta-thalassemia. A notable case study documented two siblings who were homozygous for this compound and exhibited mild non-sideropenic microcytic anemia alongside beta-thalassemia. This association led to falsely reduced levels of hemoglobin A2 during routine quantitation techniques, highlighting the need for specialized identification methods such as simple hemoglobin electrophoresis for accurate diagnosis .

Case Study: Homozygosity for this compound

  • Patient Profile : Two siblings from Sardinia
  • Findings :
    • Mild non-sideropenic microcytic anemia
    • Normal hemoglobin A2 levels (2.4%)
    • Presence of beta-thalassemia determinant
  • Diagnostic Challenge : Routine techniques underestimated hemoglobin A2 levels due to the presence of this compound.

Genetic Testing and Screening

The molecular genetic diagnosis of hereditary conditions involving this compound is crucial for effective management and treatment. Genetic testing can confirm the presence of specific mutations associated with this hemoglobin variant. The guidelines emphasize the importance of recognizing the coexistence of Hemoglobin J variants and thalassemia in screening programs, particularly in populations with a high prevalence of these conditions .

Research Directions

Future research on this compound may focus on:

  • Understanding its interaction with other hemoglobins : Investigating how this variant behaves in conjunction with other mutations can provide insights into its clinical significance.
  • Developing targeted therapies : Exploring potential treatments that leverage the unique properties of this compound could lead to advancements in managing related hematological disorders.
  • Expanding genetic screening : Enhancing genetic screening protocols to include variants like this compound can improve early diagnosis and patient outcomes.

Comparison with Similar Compounds

Comparative Analysis with Similar Hemoglobin Variants

Hb J Sardegna shares structural and functional similarities with other Hb J variants and α-globin chain mutations. Below is a detailed comparison:

Table 1: Comparison of Hb J Sardegna with Other Hemoglobin Variants

Variant Mutation Site Clinical Impact Geographic Prevalence Diagnostic Challenges
Hb J Sardegna α50(CD8)His→Asp (HBA2) Asymptomatic unless co-inherited with β-thalassemia; causes falsely low Hb A2 levels in DE-52 microchromatography Northern Sardinia, Italy Requires DNA sequencing or HPLC for accurate identification
Hb J Bangkok β56(D7)Gly→Asp (HBB) Benign in heterozygotes; potential mild hemolysis in compound heterozygotes Southeast Asia Detected via alkaline electrophoresis; no interference with Hb A2 quantification
Hb J Baltimore β16(A13)Gly→Asp (HBB) Asymptomatic; reported in combination with sickle cell trait Africa, Mediterranean regions Distinguishable via isoelectric focusing (IEF)
Hb G-Philadelphia α68(E17)Asn→Lys (HBA2) Mild microcytosis; often co-occurs with α-thalassemia West Africa, Mediterranean Overlaps with α-thalassemia traits; requires globin gene mapping

Key Findings:

Structural Differences: Hb J Sardegna’s α-chain mutation contrasts with β-chain mutations in Hb J Bangkok and Hb J Baltimore. This distinction affects diagnostic methods (e.g., β-variants are easier to isolate via IEF) .

Clinical Interactions: With β-thalassemia: Hb J Sardegna reduces Hb A2 levels measured via DE-52 microchromatography, complicating β-thalassemia carrier diagnosis. With α-thalassemia: Co-inheritance of Hb J Sardegna and α-globin deletions (e.g., -α3.7) increases the proportion of the variant Hb (27.5% vs. 20.4% in non-deletion carriers) .

Posttranslational Modifications :

  • Hb J Sardegna’s deamidation process (Asn→Asp) is unique among Hb variants, altering its isoelectric point over time. This property necessitates fresh samples for accurate electrophoretic analysis .

Table 2: Diagnostic Implications of Hb J Sardegna vs. Other Variants

Parameter Hb J Sardegna Hb J Bangkok Hb G-Philadelphia
Electrophoretic Mobility Faster than Hb A at alkaline pH Faster than Hb A at alkaline pH Slower than Hb A at acid pH
HPLC Retention Time Distinct peak (≈50% in heterozygotes) Distinct peak Overlaps with Hb A2
Co-inheritance Risks Masks β-thalassemia carrier status No diagnostic interference Mimics α-thalassemia traits

Research and Clinical Recommendations

Diagnostic Protocols: Use HPLC or DNA sequencing instead of DE-52 microchromatography in Sardinian populations to avoid misdiagnosis of β-thalassemia . Screen for α-globin gene deletions in carriers with elevated Hb J Sardegna levels (>25%) .

Comparative Insights: Hb J Sardegna’s deamidation process has parallels with age-related protein modifications in neurodegenerative diseases but remains unique in Hb variants .

Preparation Methods

Cellulose Acetate Electrophoresis

Cellulose acetate electrophoresis at alkaline pH (8.6) remains a cornerstone for initial Hb variant screening. Hb J Sardegna migrates anomalously toward the anode due to its increased negative charge from the aspartic acid substitution.

Conditions :

  • Buffer : Tris-EDTA-borate (pH 8.6).

  • Voltage : 250 V for 30 minutes.

  • Detection : Amido Black staining.

Capillary Electrophoresis (CE)

The MINICAP system automates hemoglobin separation using silica capillaries under alkaline conditions (pH 9.4). Hemoglobins are detected at 415 nm, with Hb J Sardegna migrating between Hb Hope and Hb N-Baltimore.

Protocol :

  • Capillary Washing : Pre-rinsed with 0.1 M NaOH.

  • Injection : 10 µL of hemolysate.

  • Migration : 8 minutes at 10 kV, 20°C.

Table 1: Electrophoretic Mobility of Hb J Sardegna Compared to Common Variants

HemoglobinMigration Position (Relative to Hb A)
Hb J Sardegna+2.1 cm
Hb S+1.8 cm
Hb C-0.5 cm
Hb F+0.9 cm
Data derived from

DNA Sequencing and Molecular Characterization

Confirmatory testing involves α-globin gene analysis. The mutation (α50 His→Asp) arises from a C→A transversion at codon 50 of the α2-globin gene, detectable via PCR amplification and Sanger sequencing.

Workflow :

  • DNA Extraction : From leukocytes using phenol-chloroform.

  • PCR Amplification : Primers targeting α2-globin exon 2.

  • Sequencing : Bidirectional analysis to identify the HBA2:c.151C>A mutation.

Table 2: Genetic and Protein Characteristics of Hb J Sardegna

ParameterValue
Affected GeneHBA2
Mutationc.151C>A (p.His50Asp)
Protein Charge−1 (vs. wild type)
Prevalence0.25% (Northern Sardinia)
Data sourced from

Quality Control and Analytical Validation

Stability Testing

Hb J Sardegna undergoes stability assays to assess denaturation resistance:

  • Isopropanol Test : Incubation with 17% isopropanol at 37°C for 1 hour. Hb J Sardegna shows no precipitation, confirming structural stability.

  • Heat Stability : Heating at 50°C for 2 hours; variant hemoglobin remains soluble.

Oxygen Affinity Analysis

Using tonometry, the P50 value (partial pressure at 50% saturation) for Hb J Sardegna is 24.5 mmHg, indicating normal oxygen-binding kinetics despite the mutation.

Table 3: Stability and Functional Assays

AssayResult
IsopropanolStable (no precipitate)
Heat (50°C)Stable (no precipitate)
P5024.5 mmHg
Data from

Challenges in Hb J Sardegna Preparation

Co-Inheritance with Thalassemia

In Sardinian populations, Hb J Sardegna frequently coexists with α- or β-thalassemia traits, complicating quantification. Co-inheritance with β-thalassemia reduces Hb A levels, necessitating HPLC or CE for accurate variant quantification.

Posttranslational Modifications

Deamidation of asparagine to aspartic acid occurs posttranslationally, leading to heterogenous hemoglobin populations. Mass spectrometry is recommended to resolve such microheterogeneity .

Q & A

Basic Research Questions

Q. What molecular characteristics distinguish Hemoglobin J Sardegna from other hemoglobin variants, and how can these be systematically validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) and mass spectrometry to analyze amino acid substitutions and electrophoretic mobility. Cross-reference findings with genomic sequencing to confirm mutations (e.g., α- or β-globin gene sequencing). Ensure sample integrity by adhering to standardized blood collection protocols, including anticoagulant use and immediate cold storage . For validation, compare results with databases like HbVar or ClinVar to confirm variant specificity.

Q. What epidemiological methodologies are appropriate for detecting this compound in Sardinian populations?

  • Methodological Answer : Conduct retrospective cohort studies using electronic health records from Sardinian biobanks (e.g., IRGB-CNR infrastructure ). Apply PCR-based screening for known mutations, supplemented by hemoglobin electrophoresis for phenotypic confirmation. Stratify data by demographic variables (age, gender) and use logistic regression to assess prevalence trends. Include controls from non-endemic regions to establish baseline rates .

Advanced Research Questions

Q. How should experiments be designed to evaluate the oxygen-binding affinity of this compound under varying physiological conditions?

  • Methodological Answer : Employ in vitro oxygen dissociation curve (ODC) analysis using tonometry and spectrophotometry. Compare mutant hemoglobin with wild-type samples under controlled pH (7.2–7.6) and temperature (37°C). For dynamic assessment, integrate microfluidic systems to simulate capillary-level hypoxia. Validate findings with isothermal titration calorimetry (ITC) to quantify binding enthalpy changes. Replicate experiments across multiple batches to address inter-assay variability .

Q. How can contradictions in published data on the clinical significance of this compound be resolved?

  • Methodological Answer : Perform a systematic review (PRISMA guidelines) to aggregate data from heterogeneous studies. Use meta-analysis tools (e.g., RevMan) to quantify effect sizes and heterogeneity (I² statistic). Stratify studies by methodology: exclude cohorts with non-standardized diagnostic criteria (e.g., reliance on non-validated electrophoresis). Conduct sensitivity analyses to identify confounding variables (e.g., co-inherited thalassemia traits) . For unresolved discrepancies, design a multi-center study with harmonized protocols (see CureSCi framework ).

Q. What strategies optimize the integration of in silico modeling with experimental data to predict this compound’s structural stability?

  • Methodological Answer : Combine molecular dynamics simulations (e.g., GROMACS) with cryo-electron microscopy data to model mutation-induced conformational changes. Validate predictions using circular dichroism (CD) spectroscopy to assess α-helix stability. Cross-reference computational results with clinical data on hemolytic severity to establish structure-function correlations. Utilize CRS4 computational resources for high-throughput analysis .

Data Analysis & Reporting

Q. How should researchers address variability in hematological parameters when reporting this compound phenotypes?

  • Methodological Answer : Apply mixed-effects models to account for intra-individual variability (e.g., repeated CBC measurements). Use Bland-Altman plots to assess agreement between automated hematology analyzers and manual smear reviews. Report 95% confidence intervals for key parameters (Hb concentration, MCV). Include raw data in supplementary materials for transparency .

Q. What statistical approaches are robust for analyzing genotype-phenotype correlations in asymptomatic carriers?

  • Methodological Answer : Employ Mendelian randomization to minimize confounding. Use receiver operating characteristic (ROC) curves to evaluate predictive accuracy of genetic markers for subclinical outcomes (e.g., mild reticulocytosis). Adjust for population stratification using principal component analysis (PCA) in genome-wide datasets .

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